molecular formula C11H11ClN4O2 B14316101 Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate CAS No. 112672-30-7

Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate

Katalognummer: B14316101
CAS-Nummer: 112672-30-7
Molekulargewicht: 266.68 g/mol
InChI-Schlüssel: PMTSWTAMYPAFME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 2-(1H-indazol-3-yl)hydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction. The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride

Eigenschaften

CAS-Nummer

112672-30-7

Molekularformel

C11H11ClN4O2

Molekulargewicht

266.68 g/mol

IUPAC-Name

ethyl 2-chloro-2-(1H-indazol-3-ylhydrazinylidene)acetate

InChI

InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9(12)14-16-10-7-5-3-4-6-8(7)13-15-10/h3-6H,2H2,1H3,(H2,13,15,16)

InChI-Schlüssel

PMTSWTAMYPAFME-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=NNC1=NNC2=CC=CC=C21)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.